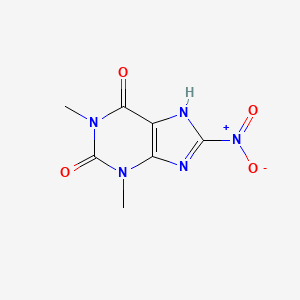

1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione

Vue d'ensemble

Description

The compound 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions that can include alkylation, amidation, and other transformations. For instance, the synthesis of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione involves coordination with metal ions through nitrogen atoms, as well as the incorporation of thiocyanate and cyanate ions coordinated through sulfur and oxygen atoms, respectively . Another example is the intramolecular alkylation used to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which demonstrates the complexity and versatility of purine chemistry .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which allows for the coordination with various metal ions. The studies show that metal complexes can be formed with purine derivatives, where the metal ions are coordinated through nitrogen atoms, indicating the potential for complex molecular geometries and bonding patterns . The molecular structure is crucial as it determines the chemical reactivity and the potential biological activity of the compound.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including coordination with metal ions, as seen in the synthesis of mixed ligand-metal complexes . They can also participate in intramolecular alkylation reactions to form more complex structures, such as imidazo[1,2,3-cd]purine derivatives . The reactivity of these compounds is influenced by the substituents on the purine ring, which can lead to a wide range of chemical behaviors and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione are influenced by their molecular structure. The presence of metal complexes, as well as various substituents, can affect properties such as solubility, melting point, and reactivity. The studies provided do not directly address the physical and chemical properties of the specific compound but do suggest that the purine derivatives form solid complexes and that their properties can be characterized using techniques like UV-Visible and infrared spectroscopy, as well as elemental analysis . These techniques are essential for understanding the behavior of these compounds under different conditions.

Applications De Recherche Scientifique

Crystallography

- Application Summary : This compound has been used in the preparation of co-crystals with carboxylic acids .

- Methods of Application : The preparation involved the use of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 2,6-dichlorobenzoic acid, 2-pyrazinecarboxylic acid, and 3-nitrophthalic acid. The structures of the resulting complexes were analyzed using X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy .

- Results : The analysis revealed that all the complexes are co-crystals. Various weak interactions such as CH···O, CH3···O, CH···Cl, O···O, Cl···O, Cl···Cl, Cl···π, O···π, and π···π interactions were observed, which played important roles in the structure extension .

Food and Beverage Industry

- Application Summary : This compound can be used as a bittering agent in beverages or as a food additive .

- Results : The addition of this compound can enhance the taste of food and beverage products by adding a bitter flavor .

Chemical Synthesis

- Application Summary : This compound is available for purchase from chemical suppliers and can be used as a starting material or intermediate in various chemical reactions .

- Results : The outcomes of these chemical reactions can vary widely, but the use of this compound as a starting material or intermediate can facilitate the synthesis of a wide range of different chemical products .

Chemical Synthesis

- Application Summary : This compound can be used as a starting material or intermediate in various chemical reactions .

- Methods of Application : The specific methods of application can vary widely depending on the particular chemical reaction being performed .

- Results : The outcomes of these chemical reactions can vary widely, but the use of this compound as a starting material or intermediate can facilitate the synthesis of a wide range of different chemical products .

Thermodynamic Studies

- Application Summary : This compound can be used in thermodynamic studies .

- Methods of Application : The specific methods of application can vary depending on the type of thermodynamic study being conducted .

- Results : The results of these studies can provide valuable information about the thermodynamic properties of this compound .

Propriétés

IUPAC Name |

1,3-dimethyl-8-nitro-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBASWPKNUWUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279860 | |

| Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |

CAS RN |

2099-73-2 | |

| Record name | 2099-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2099-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-NITROTHEOPHYLLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)